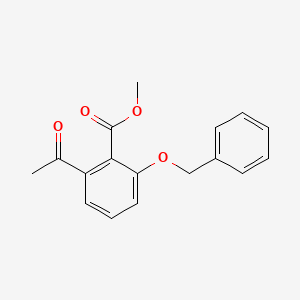
Methyl2-acetyl-6-(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-6-(benzyloxy)benzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . This compound is characterized by the presence of an acetyl group, a benzyloxy group, and a benzoate ester, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-6-(benzyloxy)benzoate can be synthesized through several methods. One common route involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can start from benzoic acid, 2-(1,1-dimethoxyethyl)-6-(phenylmethoxy)-, methyl ester . The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of methyl 2-acetyl-6-(benzyloxy)benzoate may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-(benzyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Substitution: The benzyloxy group can be substituted under specific conditions, such as using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH
Biological Activity
Methyl 2-acetyl-6-(benzyloxy)benzoate, a compound with promising biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Methyl 2-acetyl-6-(benzyloxy)benzoate is characterized by its unique structural features that include an acetyl group and a benzyloxy moiety. Its synthesis typically involves the reaction of salicylic acid derivatives with acetic anhydride and benzyl alcohol under acidic conditions. Various methods have been documented for the synthesis of this compound, enhancing its accessibility for research and application.
The biological activity of methyl 2-acetyl-6-(benzyloxy)benzoate can be attributed to several mechanisms:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which is crucial for treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : Methyl 2-acetyl-6-(benzyloxy)benzoate has demonstrated the ability to scavenge free radicals, thus contributing to its protective effects against oxidative stress.
Biological Activity Data
The following table summarizes the biological activity data associated with methyl 2-acetyl-6-(benzyloxy)benzoate:
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 3.1 | |
| Anti-inflammatory | BV-2 Microglial Cells | Not cytotoxic at 0.1 µM | |
| Antioxidant | DPPH Scavenging | Effective |
Case Studies
- Anticancer Research : In a study investigating the anticancer properties of methyl 2-acetyl-6-(benzyloxy)benzoate, it was found to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 3.1 µM. This suggests a strong potential for further development as an anticancer agent .
- Neuroinflammation : Another study evaluated the anti-inflammatory effects of this compound on BV-2 microglial cells. The results indicated that at low concentrations (0.1 µM), there was no significant cytotoxicity, supporting its use in neuroprotective strategies .
- Antioxidant Efficacy : The antioxidant activity was assessed using the DPPH assay, where methyl 2-acetyl-6-(benzyloxy)benzoate exhibited effective radical scavenging capabilities, indicating its potential role in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-acetyl-6-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-12(18)14-9-6-10-15(16(14)17(19)20-2)21-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
DXJAPNGXNJGPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















